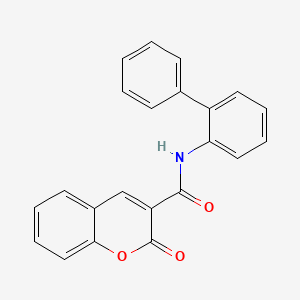

N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide” is a chemical compound that belongs to the class of coumarin-3-carboxamide analogues . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of coumarin-3-carboxamide analogues has been reported in several studies . These compounds are synthesized and assessed for their ability to inhibit pancreatic lipase (PL) . The synthesis process involves the reaction of coumarin-3-carboxylate with 2-aminoethanol in the presence of a catalytic amount of piperidine under reflux .Molecular Structure Analysis

The molecular structure of “N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide” can be inferred from spectral data such as FT-IR, 1H-NMR, and 13C-NMR . The molecular formula is C22H14N2O5 .Applications De Recherche Scientifique

Synthesis of Oxygen Heterocycles

2H-chromenes are significant oxygen heterocycles widely present in natural products, pharmaceutical agents, and biologically relevant molecules. They are also utilized in materials science and organic synthesis. The compound , being a type of 2H-chromene, could be pivotal in the synthesis of these heterocycles, which are crucial for various biochemical processes .

Pharmaceutical Agent Development

Due to the biological relevance of 2H-chromenes, N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide may serve as a key intermediate in the development of new pharmaceutical agents. Its structure could be manipulated to create compounds with potential therapeutic effects .

Environmental Remediation

Chromene derivatives have been studied for environmental applications, such as the removal of heavy metals and dyes from contaminated water. Although the specific compound mentioned is not directly cited, similar structures have been used to synthesize materials that can simultaneously remove pollutants like Pb2+ ions and synthetic dyes from water .

Green Chemistry

The synthesis of chromene derivatives aligns with the principles of green chemistry, aiming for eco-friendly and efficient production methods. For instance, related compounds have been synthesized using ultrasound irradiation, a method that could potentially be applied to N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide to enhance its synthesis process .

Material Science

Chromene structures are integral in the development of new materials due to their chemical properties. N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide could be used to create advanced materials with unique optical or electronic properties for use in technology and industry .

Biological Studies

Compounds like N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide can be used in biological studies to understand cellular processes, enzyme reactions, and receptor-ligand interactions. Their ability to interact with biological molecules makes them valuable tools in biochemistry and molecular biology .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its ability to interact with its natural substrate, triglycerides . This interaction was confirmed through a docking study, which showed the compound interacting with important active site amino acids such as Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

By inhibiting pancreatic lipase, N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide disrupts the normal digestion of dietary fats. This leads to a decrease in the absorption of dietary fats, which can have downstream effects on energy metabolism and storage .

Result of Action

The inhibition of pancreatic lipase by N-2-biphenylyl-2-oxo-2H-chromene-3-carboxamide results in a decrease in the digestion and absorption of dietary fats . This could potentially lead to weight loss, making the compound a potential candidate for obesity treatment .

Propriétés

IUPAC Name |

2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-21(18-14-16-10-4-7-13-20(16)26-22(18)25)23-19-12-6-5-11-17(19)15-8-2-1-3-9-15/h1-14H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARMFPXVKANLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654332.png)

![4-[2-(isopropylthio)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654356.png)

![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5654360.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine](/img/structure/B5654368.png)

![1-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5654369.png)

![N-cyclohexyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5654370.png)

![4-[(methylsulfonyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5654389.png)

![2-(2-aminoisonicotinoyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5654404.png)

![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5654408.png)